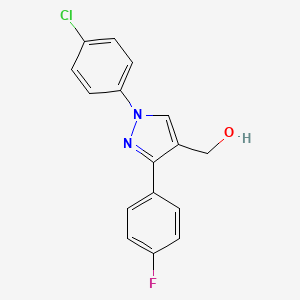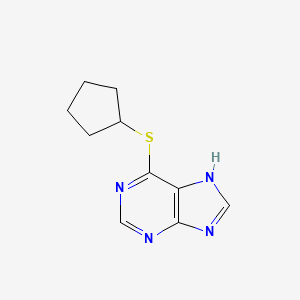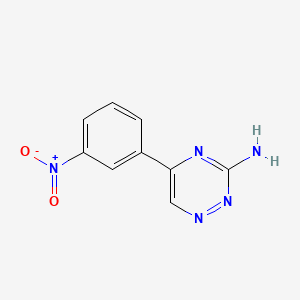
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine typically involves the reaction of 3-nitroaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or ethanol
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Major Products Formed
Reduction: 5-(3-Aminophenyl)-1,2,4-triazin-3-amine
Substitution: Various substituted triazine derivatives
Oxidation: Nitroso derivatives of the triazine compound
Wissenschaftliche Forschungsanwendungen
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazine ring can also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Nitrophenyl)-1,2,3-triazole
- 5-(3-Nitrophenyl)-1,2,4-oxadiazole
- 5-(3-Nitrophenyl)-1,3,4-thiadiazole
Comparison
5-(3-Nitrophenyl)-1,2,4-triazin-3-amine is unique due to its triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the nitro group enhances its reactivity and potential for bioreduction, making it a valuable compound for various applications. In contrast, other similar compounds may have different reactivity profiles and biological activities due to variations in their ring structures and substituents.
Eigenschaften
Molekularformel |
C9H7N5O2 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
5-(3-nitrophenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-2-1-3-7(4-6)14(15)16/h1-5H,(H2,10,12,13) |
InChI-Schlüssel |
MNHQKNGVGSPCRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


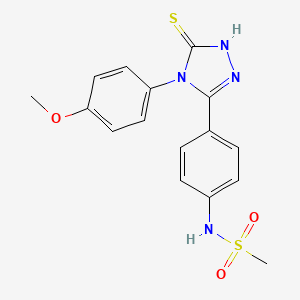
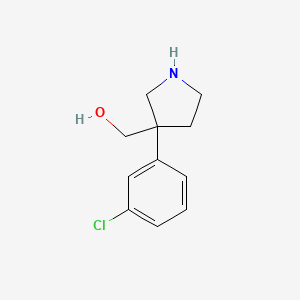
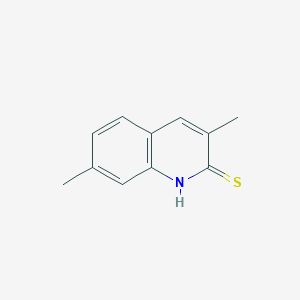
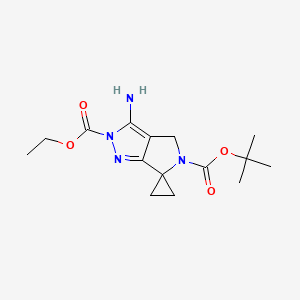




![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)

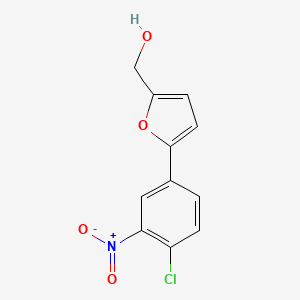
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1,3-thiazolan-4-one](/img/structure/B11766919.png)
